Sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate
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Overview
Description
Sodium aspartate monohydrate, also known as sodium L-aspartate, is a sodium salt of aspartic acid. It is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in various scientific and industrial applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aspartate monohydrate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium aspartate monohydrate crystals .
Industrial Production Methods: Industrial production of sodium aspartate monohydrate often involves the enzymatic conversion of fumaric acid to aspartic acid, followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Sodium aspartate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can participate in substitution reactions to form derivatives like N-acetyl aspartate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl chloride is commonly used for acetylation reactions.
Major Products:
Oxaloacetate: Formed through oxidation.
Malate: Formed through reduction.
N-acetyl aspartate: Formed through substitution.
Scientific Research Applications
Sodium aspartate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Sodium aspartate monohydrate exerts its effects primarily through its role as a neurotransmitter. It stimulates the depolarization of nerve cell membranes, facilitating the transmission of nerve impulses. Additionally, it acts as an amine donor in transamination reactions, contributing to the synthesis of other amino acids and proteins .
Comparison with Similar Compounds
L-Aspartic Acid: A non-essential amino acid involved in protein synthesis.
N-Acetyl Aspartate: A derivative of aspartic acid used in neurological studies.
Sodium Glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer.
Uniqueness: Sodium aspartate monohydrate is unique due to its dual role in both neurotransmission and protein synthesis. Its ability to act as an amine donor in transamination reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTHNBYUFXSJPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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